molecular formula C18H24N2O3 B12910426 1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-18-0

1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12910426
CAS No.: 89143-18-0
M. Wt: 316.4 g/mol
InChI Key: MXOLJNDOBFYWDF-UHFFFAOYSA-N
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Description

1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxyphenyl group attached to a bipyrrolidine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-(4-butoxyphenyl)-2-phenylethanone with paraformaldehyde and substituted piperazines in an ethanol medium. This reaction results in the formation of 1-(4-butoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenylpropan-1-ones, which can further react with cyclohexylmagnesium halide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine core, which imparts distinct chemical properties and potential biological activities

Biological Activity

1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione, also known by its CAS number 561307-10-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}. The structure features a bipyrrolidine core substituted with a butoxyphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular Weight316.395 g/mol
CAS Number561307-10-6
Chemical FormulaC18H24N2O3
AppearanceNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, several derivatives were screened against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The most potent compounds demonstrated IC50 values in the low micromolar range.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF70.80
Compound BHCT1160.67
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For example, compounds that inhibit tubulin polymerization are known to induce apoptosis in cancer cells.

In Silico Studies

In silico molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with protein targets involved in cancer progression.

Pharmacological Significance

The pharmacological significance of this compound lies in its potential as a lead compound for drug development targeting various cancers. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.

Future Research Directions

Further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Clinical Trials : Assessing the therapeutic potential in human subjects.

Properties

CAS No.

89143-18-0

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H24N2O3/c1-2-3-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-5-11-19/h6-9,16H,2-5,10-13H2,1H3

InChI Key

MXOLJNDOBFYWDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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